[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate
Overview
Description
[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate is a complex organic compound that features a chromone core, a dioxolane ring, and a salicylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, which can be synthesized via the cyclization of o-hydroxyacetophenone with ethyl acetoacetate under acidic conditions. The chromone derivative is then reacted with a suitable aldehyde to form the dioxolane ring through an acid-catalyzed cyclization reaction. Finally, the salicylate ester is introduced via esterification with salicylic acid and an appropriate alcohol, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the chromone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of chromanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Chromanol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to natural products with biological activity. It can be used as a probe to study enzyme interactions, particularly those involving esterases and oxidoreductases.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The chromone core is known for its pharmacological properties, making this compound a valuable scaffold for drug development.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific optical or electronic properties. Its ability to form stable complexes with metals makes it useful in the design of metal-organic frameworks and other advanced materials.
Mechanism of Action
The mechanism by which [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate exerts its effects is largely dependent on its interaction with biological targets. The chromone core can interact with various enzymes, inhibiting their activity through competitive or non-competitive mechanisms. The dioxolane ring and salicylate ester can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Chromone derivatives: Compounds like 3-formylchromone and 3-acetylchromone share the chromone core and exhibit similar chemical reactivity.
Dioxolane derivatives: Compounds such as 1,3-dioxolane-4-methanol have similar ring structures and can undergo similar cyclization reactions.
Salicylate esters: Methyl salicylate and ethyl salicylate are simpler esters that share the salicylate moiety.
Uniqueness
What sets [2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate apart is the combination of these three functional groups in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(4-oxochromen-3-yl)-1,3-dioxolan-4-yl]methyl 2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c21-16-7-3-1-5-13(16)19(23)25-9-12-10-26-20(27-12)15-11-24-17-8-4-2-6-14(17)18(15)22/h1-8,11-12,20-21H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCQOVWNUHUJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=COC3=CC=CC=C3C2=O)COC(=O)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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